(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity or basicity, reactivity with other substances, and stability are also studied.Scientific Research Applications
Behavioral Effects in Mice : Nakagawa et al. (1996) synthesized several 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids and found that they transiently increased the locomotor activity of mice after peripheral injection. Some of these compounds, including the 7-hydroxy derivative, were detected in the brain and may play a physiological role (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).
Synthesis Challenges : Bozsó et al. (2000) reported on the difficulties in coupling amino acids to this compound. They found that using specific activation methods facilitated the complete synthesis of peptides, indicating its potential use in peptide synthesis (Bozsó, Tóth, Murphy, & Lovas, 2000).
Enzymatic Oxidation : Coutts et al. (1980) studied the enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids, including ones with a 6- or 7-hydroxy substituent. They found that these acids undergo oxidative decarboxylation to yield high yields of corresponding dihydroisoquinolines (Coutts, Hamblin, Tinley, & Bobbitt, 1980).
Synthesis of Enantiopure Acids : Forró et al. (2016) demonstrated an efficient method for the synthesis of enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which are useful in the synthesis of modulators of nuclear receptors (Forró, Megyesi, Paál, & Fülöp, 2016).
Potential Drug Development : Azukizawa et al. (2008) synthesized a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives and identified one compound as a novel peroxisome proliferators-activated receptor gamma agonist, demonstrating its potential in diabetes treatment (Azukizawa, Kasai, Takahashi, Miike, Kunishiro, Kanda, Mukai, & Shirahase, 2008).
Antioxidant Properties : Kawashima et al. (1979) studied a compound related to (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and found it to have excellent antioxidant properties (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).
Safety And Hazards
This involves studying the toxicity of the compound, its effects on the human body, and precautions that need to be taken while handling it.
Future Directions
This involves a discussion of the potential applications of the compound and areas where further research is needed.
properties
IUPAC Name |
(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.2H2O/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8;;/h1-3,9,11-12H,4-5H2,(H,13,14);2*1H2/t9-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYVRJFEKNLUME-WWPIYYJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)O)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C=CC(=C2)O)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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